molecular formula C19H18ClN5O2 B2772625 1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 1021090-96-9

1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No. B2772625
CAS RN: 1021090-96-9
M. Wt: 383.84
InChI Key: QCPUSOGOVJGFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, also known as Sunitinib, is a small molecule inhibitor that is widely used in cancer treatment. It was first approved by the FDA in 2006 for the treatment of gastrointestinal stromal tumor (GIST) and renal cell carcinoma (RCC). Since then, it has been used in the treatment of several other types of cancer.

Scientific Research Applications

In vitro Inhibition in Cancer Research

This compound has been studied for its potential as an anti-cancer agent. Research has shown that similar N,N'-diarylureas are potent activators of eIF2α kinase heme-regulated inhibitor and can inhibit cancer cell proliferation. These studies suggest that derivatives of 1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea could potentially be developed into potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).

Corrosion Inhibition

Another application of similar compounds is in the field of corrosion inhibition. Studies have shown that certain urea derivatives exhibit a good performance as inhibitors for mild steel corrosion in acid solutions. This could indicate that 1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea might have potential applications in protecting metals against corrosion in industrial contexts (Bahrami & Hosseini, 2012).

Antimicrobial Applications

Compounds structurally related to 1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea have been synthesized and evaluated for their antimicrobial properties. This suggests potential use in developing new antimicrobial agents, which could be crucial given the increasing resistance to existing antibiotics (Rani et al., 2014).

Photodegradation and Hydrolysis Studies

The compound and its derivatives have been investigated for their behavior in photodegradation and hydrolysis. These studies are important for understanding the environmental impact and stability of the compound under various conditions, which is critical for its safe use and disposal (Gatidou & Iatrou, 2011).

Synthesis and Evaluation as Anticancer Agents

The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, closely related to the compound , have been conducted for their anticancer properties. These studies contribute to the development of new anticancer drugs and enhance our understanding of their mechanisms (Feng et al., 2020).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c1-12-21-17(11-18(22-12)27-2)23-13-7-9-14(10-8-13)24-19(26)25-16-6-4-3-5-15(16)20/h3-11H,1-2H3,(H,21,22,23)(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPUSOGOVJGFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

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